
Imidaprilat
Vue d'ensemble
Description
Imidaprilat is the active metabolite of Imidapril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, chronic heart failure, and diabetic nephropathy . This compound directly inhibits ACE by competitively binding to its catalytic site, thereby reducing angiotensin II production and increasing bradykinin levels. This dual mechanism lowers systemic vascular resistance and blood pressure .
Méthodes De Préparation
Synthetic Routes for Imidaprilat
Hydrolysis of Imidapril Hydrochloride
The most widely documented method for this compound synthesis involves the hydrolysis of imidapril hydrochloride. A patented process (CN113024632A) outlines a two-step procedure :
-
Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride :
Imidapril hydrochloride (1 kg) is dissolved in dichloromethane (2.62 kg) and reacted with triphosgene (0.37 kg) in the presence of disodium hydrogen phosphate (1.02 kg) at 20°C for 0.5 hours . The reaction is monitored via HPLC until imidapril residues fall below 5.0%. Post-reaction, the organic phase is washed with hydrochloric acid (2.06 kg of 2 M solution) and sodium chloride (2.24 kg of 23.5% solution) to remove impurities . -
Hydrolysis to this compound :
The intermediate is treated with sodium hydroxide (0.54 kg of 10% solution) at 25°C for 1 hour, followed by acidification with hydrochloric acid to precipitate this compound . The crude product is purified via recrystallization from ethanol-water mixtures, yielding a final purity of ≥99.5% .
Key Reaction Parameters :
Alternative Synthetic Approaches
Alternative methods focus on optimizing the de-esterification step:
-
Enzymatic Hydrolysis : Lipases from Candida antarctica have been explored to selectively hydrolyze the ethyl ester group under mild conditions (pH 7.0, 37°C), though industrial scalability remains challenging .
-
Microwave-Assisted Synthesis : Reduced reaction times (15–20 minutes) and improved yields (92–95%) are achieved using microwave irradiation at 100°C, though equipment costs limit widespread adoption .
Process Optimization and Reaction Conditions
Solvent Selection
Dichloromethane is preferred for its ability to dissolve both imidapril hydrochloride and triphosgene while facilitating phase separation during workup . Ethanol-water mixtures (70:30 v/v) are optimal for recrystallization, balancing solubility and impurity removal .
Impurity Control
Major impurities include:
-
Des-methyl this compound : Formed via N-demethylation during acidic workup .
-
Diastereomeric byproducts : Generated if reaction pH exceeds 3.0 .
Strategies to mitigate impurities:
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method employs:
Typical Chromatographic Parameters :
Parameter | Value |
---|---|
Flow Rate | 1.2 mL/min |
Column Temperature | 25°C |
Injection Volume | 20 µL |
This method resolves this compound from imidapril and des-methyl impurities with a resolution factor >2.0 .
Mass Spectrometry
LC-MS/MS confirms molecular integrity using electrospray ionization (ESI+) and transitions at m/z 378.2 → 234.1 (this compound) and m/z 406.2 → 234.1 (imidapril) .
Stability Considerations in Synthesis
Degradation Kinetics
This compound degrades via:
Accelerated Stability Data :
Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |
---|---|---|
40°C/75% RH | 0.012 ± 0.002 | 58 hours |
60°C/dry | 0.045 ± 0.005 | 15 hours |
Stabilization Strategies
Analyse Des Réactions Chimiques
Le chlorhydrate de RS 79948 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité du composé.
Substitution : Les groupes méthoxy et éthylsulfonyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le chlorhydrate de RS 79948 est largement utilisé en recherche scientifique en raison de son antagonisme sélectif des récepteurs adrénergiques alpha-2. Ses applications comprennent :
Neurosciences : Étude du rôle des récepteurs adrénergiques alpha-2 dans le système nerveux central.
Pharmacologie : Investigation des effets de l'antagonisme des récepteurs adrénergiques alpha-2 sur divers processus physiologiques.
Développement de médicaments : Servir de composé de tête pour développer de nouvelles thérapies ciblant les récepteurs adrénergiques alpha-2.
5. Mécanisme d'Action
Le chlorhydrate de RS 79948 exerce ses effets en se liant aux récepteurs adrénergiques alpha-2, empêchant la liaison des agonistes endogènes comme la norépinéphrine. Cet antagonisme conduit à une libération accrue de norépinéphrine et d'autres neurotransmetteurs, affectant divers processus physiologiques tels que la régulation de la pression artérielle et la sédation .
Mécanisme D'action
RS 79948 hydrochloride exerts its effects by binding to alpha-2 adrenoceptors, preventing the binding of endogenous agonists like norepinephrine. This antagonism leads to increased release of norepinephrine and other neurotransmitters, affecting various physiological processes such as blood pressure regulation and sedation .
Comparaison Avec Des Composés Similaires
Chemical Profile :
- IUPAC Name: (4S)-3-[(2S)-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
- Molecular Formula : C₁₈H₂₃N₃O₆
- Molecular Weight : 377.39 g/mol
- CAS Registry Number : 89371-44-8
- Classification : Dipeptide analog, carboxylic acid derivative .
Imidaprilat is formed via hepatic hydrolysis of its prodrug, Imidapril, and exhibits prolonged ACE inhibition due to its high binding affinity .
This compound belongs to the ACE inhibitor class, sharing structural and functional similarities with other active metabolites and direct-acting inhibitors. Key comparisons include:
Enalaprilat
- Parent Drug : Enalapril
- IUPAC Name : (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-alanyl]-L-proline
- Molecular Weight : 348.41 g/mol
- Key Differences :
- Stability : this compound demonstrates superior enzymatic stability compared to Enalaprilat under alkaline conditions, attributed to its methyl-imidazolidine ring, which reduces susceptibility to hydrolysis .
- Potency : Enalaprilat has a shorter duration of action (elimination half-life: ~11 hours) compared to this compound’s prolonged inhibition (>24 hours) .
Lisinopril
- Structure : Lysine analog with a carboxylate group replacing the ester moiety in this compound.
- Molecular Weight : 405.49 g/mol
- Key Differences: Bioavailability: Lisinopril is orally active (25–30% bioavailability), whereas this compound requires prodrug activation . Renal Excretion: Lisinopril is excreted unchanged in urine (100%), while this compound undergoes partial hepatic metabolism .
Ramiprilat
- Parent Drug : Ramipril
- Molecular Weight : 388.42 g/mol
- Key Differences :
Data Table: Comparative Analysis of ACE Inhibitors
Parameter | This compound | Enalaprilat | Lisinopril |
---|---|---|---|
Molecular Weight (g/mol) | 377.39 | 348.41 | 405.49 |
IC₅₀ (nM)* | 1.2 | 1.5 | 1.0 |
Bioavailability (%) | Prodrug-dependent | Prodrug-dependent | 25–30 |
Half-Life (hours) | >24 | ~11 | 12 |
Primary Excretion Route | Hepatic/Renal | Renal | Renal |
Key Indication | Chronic hypertension | Acute hypertension | Hypertension, HF |
*IC₅₀ values represent ACE inhibition potency in vitro .
Structural and Functional Insights
- This compound vs. Enalaprilat : The methyl-imidazolidine ring in this compound enhances metabolic stability, reducing degradation by serum esterases compared to Enalaprilat’s proline moiety .
- This compound vs. Lisinopril: Lisinopril’s lysine substitution eliminates the need for prodrug activation but reduces tissue penetration due to lower lipophilicity .
Clinical Implications
This compound’s prolonged half-life allows once-daily dosing, improving patient compliance in chronic hypertension management. However, its dependency on hepatic activation may limit use in patients with liver impairment .
Activité Biologique
Imidaprilat is the active metabolite of imidapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and mechanisms of action. This article delves into the pharmacokinetics, pharmacodynamics, and various biological activities associated with this compound, supported by relevant studies and data.
Pharmacokinetics
This compound exhibits a prolonged half-life and sustained plasma concentrations when administered. A study involving spontaneously hypertensive rats demonstrated that subcutaneous infusion of imidapril resulted in stable plasma levels of this compound over four weeks, indicating effective drug delivery and absorption . The pharmacokinetic profile suggests that this compound can provide long-term antihypertensive effects without significant fluctuations in plasma levels.
Pharmacodynamics
The pharmacodynamic effects of this compound include:
- Blood Pressure Reduction : this compound effectively lowers systolic blood pressure (SBP) through inhibition of the ACE enzyme, which decreases the formation of angiotensin II, a potent vasoconstrictor .
- ACE Activity Modulation : Studies show that this compound can reduce ACE activity, which correlates with decreased plasma levels of angiotensin II and subsequent vasodilation .
Immunomodulatory Effects
This compound has been shown to exert immunomodulatory effects. Research indicates that ACE inhibitors, including this compound, can influence cytokine production, potentially benefiting patients with cardiovascular diseases by reducing inflammation . For example:
- Cytokine Regulation : this compound may enhance the production of anti-inflammatory cytokines like IL-10 while decreasing pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can alleviate inflammatory responses associated with heart failure and other cardiovascular conditions .
Neuroprotective Properties
This compound has demonstrated neuroprotective effects in various studies. It has been reported to reduce oxidative stress markers in neuronal tissues, suggesting a potential role in protecting against neurodegeneration .
Cardiovascular Benefits
This compound's cardiovascular benefits extend beyond blood pressure reduction:
- Endothelial Function : It improves endothelial function by enhancing nitric oxide availability, which plays a crucial role in vascular relaxation and overall cardiovascular health .
- Oxidative Stress Reduction : this compound has been shown to diminish reactive oxygen species (ROS) generation, thereby protecting cardiovascular tissues from oxidative damage .
Study on Hypertensive Patients
A clinical study involving Japanese hypertensive patients assessed the response to imidapril based on ACE genotype. The findings indicated that while plasma ACE activity varied among genotypes, the antihypertensive effect of imidapril was consistent across different genetic backgrounds, highlighting its efficacy regardless of individual genetic predispositions .
Comparative Study with Enalapril
A comparative study between imidapril and enalapril revealed that this compound did not significantly inhibit aminopeptidase P activity in the trachea, unlike enalapril. This difference may explain the lower incidence of cough associated with imidapril compared to other ACE inhibitors .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Imidaprilat, and how can researchers validate its purity?
this compound synthesis typically involves peptide coupling reactions and ester hydrolysis. Validation requires multi-step characterization:
- HPLC analysis with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, flow rate 1 mL/min) to assess purity .
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the carboxylate and imidazole groups .
- Mass spectrometry (ESI-MS) for molecular weight verification. Ensure protocols adhere to ICH guidelines for impurity profiling .
Q. What in vitro assays are recommended to evaluate this compound’s angiotensin-converting enzyme (ACE) inhibition?
Standard assays include:
- Spectrophotometric methods using synthetic substrates like Hippuryl-His-Leu (HHL). Measure liberated hippuric acid at 228 nm .
- Fluorometric assays with Mca-APK(Dnp) substrate, monitoring fluorescence quenching upon ACE cleavage .
- Dose-response curves (IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include positive controls (e.g., Captopril) .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?
- Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration. Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
- Quantify via LC-MS/MS (lower limit of quantification: 1 ng/mL) with deuterated internal standards .
- Calculate AUC, Cmax, Tmax, and t½ using non-compartmental analysis (e.g., Phoenix WinNonlin) .
Advanced Research Questions
Q. How can contradictory findings in this compound’s tissue distribution profiles across studies be resolved?
- Conduct meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, animal strains) .
- Perform controlled cross-study experiments using standardized protocols (e.g., identical LC-MS/MS parameters, tissue homogenization methods) .
- Apply compartmental modeling to differentiate between true tissue penetration and assay artifacts .
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term in vitro studies?
- Use lyophilization with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Store reconstituted solutions at 4°C in amber vials to minimize light/heat degradation; validate stability via accelerated testing (25°C/60% RH for 14 days) .
- Adjust pH to 3.0–4.0 (acetic acid buffer) to reduce deamidation .
Q. How can researchers address variability in this compound’s antihypertensive efficacy across demographic subgroups in clinical trials?
- Stratify participants by CYP3A4/ACE polymorphisms using genotyping .
- Incorporate covariate-adjusted pharmacokinetic-pharmacodynamic (PK-PD) models to isolate genetic/environmental factors .
- Validate findings via multicenter trials with harmonized endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent off-target effects?
- Apply Benjamini-Hochberg correction to mitigate false discovery rates in high-throughput screens .
- Use hierarchical clustering (Euclidean distance, Ward’s method) to group off-target profiles by dose .
- Combine Bayesian networks with in silico docking to predict mechanistic links between off-target hits and observed phenotypes .
Q. Methodological Guidance
Q. How should researchers structure a manuscript reporting this compound’s novel derivatives and their ACE inhibition?
Follow IMRaD format :
- Introduction : Link structural modifications (e.g., proline substitutions) to hypothesized ACE binding improvements .
- Methods : Detail synthesis (e.g., Fmoc SPPS), purification (HPLC gradients), and assay conditions .
- Results : Present IC₅₀ values in tabular format; highlight SAR trends via scatter plots .
- Discussion : Contrast findings with Lisinopril/Captopril data; propose mechanisms for enhanced selectivity .
Q. What criteria determine the validity of computational models predicting this compound’s binding dynamics?
- Validate molecular dynamics (MD) simulations against crystallographic ACE structures (PDB: 1O8A) .
- Calculate binding free energy (ΔG) via MM-PBSA/GBSA with ≥100 ns trajectories .
- Cross-verify predictions with surface plasmon resonance (SPR) -measured KD values .
Q. Data Contradiction & Reproducibility
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound analogs?
- Evaluate plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability bottlenecks .
- Use PBPK modeling to simulate in vivo exposure and adjust dosing regimens .
- Perform tissue-specific ACE activity assays to confirm target engagement .
Q. What steps ensure reproducibility in this compound studies when using diverse cell lines?
Propriétés
IUPAC Name |
(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAVNRVDTAPBNR-UBHSHLNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](CN(C1=O)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89371-44-8 | |
Record name | Imidaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89371-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMIDAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUU07Y30IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.